
1-(2-Ethylphenyl)ethanol
Overview
Description
1-(2-Ethylphenyl)ethanol (CAS 19161-17-2) is an aromatic secondary alcohol characterized by an ethyl group (-CH₂CH₃) at the ortho (2-) position of the benzene ring and a hydroxyl (-OH) group attached to an adjacent carbon. Its molecular formula is C₉H₁₂O, with a molecular weight of 136.19 g/mol (inferred from structurally similar compounds like 1-(2-Methylphenyl)ethanol) . This compound is primarily utilized in organic synthesis and industrial applications, such as intermediates for pharmaceuticals, agrochemicals, and specialty chemicals . Its ortho-substituted ethyl group introduces steric effects and lipophilicity, influencing its reactivity and solubility compared to para-substituted analogs or halogenated derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanol can be synthesized through several methods. One common approach is the reduction of 1-(2-ethylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(2-ethylphenyl)ethanone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(2-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to 1-(2-ethylphenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-ethylphenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Ethylphenyl)ethanone.
Reduction: 1-(2-Ethylphenyl)ethane.
Substitution: 1-(2-Ethylphenyl)ethyl chloride.
Scientific Research Applications
Organic Synthesis
1-(2-Ethylphenyl)ethanol is widely used as an intermediate in organic synthesis. It plays a crucial role in creating complex molecules for pharmaceuticals and agrochemicals. Its unique substitution pattern allows for specific reactivity in chemical reactions, making it valuable for developing new compounds.
Biological Activities
Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its utility in drug development .
Pharmaceutical Applications
The compound is investigated for its potential use in drug formulation and development. Its structural characteristics make it suitable for synthesizing novel therapeutic agents that could target specific biological pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific signaling pathways that lead to cell death, highlighting its potential as a chemotherapeutic agent .
Fragrance Production
In the fragrance industry, this compound is utilized for its aromatic properties. It serves as a key ingredient in formulating perfumes and scented products due to its pleasant odor profile.
Chemical Manufacturing
The compound acts as a precursor for synthesizing other industrial chemicals. Its versatility allows it to be used in producing various derivatives that find applications across different sectors.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)ethanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
The following table compares 1-(2-Ethylphenyl)ethanol with structurally analogous phenyl-substituted ethanol derivatives, focusing on substituent type, position, and key physicochemical properties:
Key Findings:
Substituent Effects: Halogens (F, Cl): Increase molecular weight and polarity. Chlorine’s electron-withdrawing nature may enhance acidity of the hydroxyl group compared to ethyl or methyl substituents . Ethyl vs.
Applications :
- Fluorinated and chlorinated derivatives are widely used in agrochemicals and dyes due to their reactivity and stability .
- Ethyl-substituted compounds serve as intermediates in specialty chemicals, where lipophilicity is critical for solubility in organic matrices .
Data Gaps: Explicit boiling points, densities, and solubility data for this compound are unavailable in the provided evidence, highlighting a need for further experimental characterization.
Research Implications
The structural diversity of phenyl-substituted ethanol derivatives underscores the importance of substituent selection in tailoring physicochemical properties for specific applications. For instance, halogenated variants offer enhanced polarity for aqueous-phase reactions, while ethyl and methyl groups optimize lipophilicity for organic synthesis . Future studies should focus on:
- Systematic measurement of thermal properties (e.g., boiling points, melting points) for ortho-substituted ethanols.
- Comparative analysis of reaction kinetics influenced by steric effects in ortho- vs. para-substituted derivatives.
Biological Activity
1-(2-Ethylphenyl)ethanol, a secondary alcohol, has gained attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H14O
- Molecular Weight : 150.22 g/mol
This compound features an ethyl group attached to a phenyl ring, which significantly influences its biological interactions and pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.
- Cytotoxicity : Research indicates that this compound possesses cytotoxic effects on certain cancer cell lines. In vitro assays have revealed that this compound can induce apoptosis in MCF-7 breast cancer cells, with IC50 values suggesting effective growth inhibition.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage induced by reactive oxygen species (ROS).
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various alcohols found that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In cytotoxicity assays using the sulforhodamine B method, this compound was tested against various cancer cell lines. The results indicated that:
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 26.5 |
DLD-1 | 15.5 |
A549 | 16.5 |
These results highlight the compound's potential as an anticancer agent, particularly against breast and lung cancer cell lines.
Neuroprotective Effects
Research into the neuroprotective effects of this compound suggests its ability to reduce oxidative stress in neuronal cells. In models subjected to oxidative damage, treatment with this compound resulted in:
- Decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.
- Increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 1: Antibacterial Application
In a clinical setting, a formulation containing this compound was applied topically to treat skin infections caused by Staphylococcus aureus. The treatment resulted in significant improvement within three days, showcasing its potential for topical antibacterial applications.
Case Study 2: Cancer Treatment
A phase I clinical trial investigated the safety and efficacy of a new formulation containing this compound for patients with advanced breast cancer. Preliminary results indicated manageable side effects and promising tumor response rates, warranting further investigation in larger cohorts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2-Ethylphenyl)ethanol, and how can reaction yields be optimized?
- Methodological Answer : The most viable route involves reducing the corresponding ketone, 1-(2-Ethylphenyl)ethanone, using catalytic hydrogenation (e.g., H₂/Pd-C) or selective reducing agents like sodium borohydride (NaBH₄) in ethanol. Yield optimization requires careful control of reaction conditions (temperature, solvent polarity, and catalyst loading). For example, excess reducing agent may be necessary due to steric hindrance from the 2-ethyl group on the phenyl ring .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : ¹H NMR will show distinct peaks for the hydroxyl (-OH) proton (δ 1.5–2.5 ppm, broad) and the ethyl group (δ 0.8–1.5 ppm for -CH₂CH₃). ¹³C NMR will confirm the secondary alcohol (δ 65–75 ppm).
- Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 150.22) and fragmentation patterns (e.g., loss of H₂O or ethyl groups) validate the structure. NIST reference data (e.g., electron ionization spectra) can aid interpretation .
- IR : A strong O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1250 cm⁻¹) are diagnostic .
Q. How can researchers assess the purity of this compound, and what analytical standards should be followed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity analysis. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile impurities. Calibration against certified reference materials (CRMs) from sources like NIST or PubChem ensures accuracy .
Advanced Research Questions
Q. What experimental and computational strategies address contradictions in stereochemical or spectroscopic data for this compound?
- Methodological Answer : If chirality is suspected (due to the secondary alcohol), enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Density Functional Theory (DFT) calculations can model NMR chemical shifts or IR vibrations to resolve ambiguities. Cross-validation with X-ray crystallography (using SHELXL for refinement) provides definitive structural proof .
Q. How does the steric bulk of the 2-ethyl substituent influence the compound’s reactivity in nucleophilic or oxidation reactions?
- Methodological Answer : The 2-ethyl group creates steric hindrance, slowing reactions at the hydroxyl group (e.g., esterification or sulfonation). Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. THF) can quantify this effect. Competitive experiments with less-hindered analogs (e.g., 1-phenylethanol) isolate steric contributions .
Q. What in silico approaches predict the biological activity of this compound, and how can these predictions be validated?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., enzymes or receptors) identifies potential binding modes. Pharmacophore modeling (using Schrödinger’s Phase) highlights critical interaction sites. Experimental validation involves in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) and comparative studies with structurally related bioactive alcohols (e.g., 2-phenylethanol derivatives) .
Properties
IUPAC Name |
1-(2-ethylphenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMHZNPYMZYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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